6-Ethoxy-3-phenyl-6H-1,2-oxazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
165554-70-1 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
6-ethoxy-3-phenyl-6H-oxazine |
InChI |
InChI=1S/C12H13NO2/c1-2-14-12-9-8-11(13-15-12)10-6-4-3-5-7-10/h3-9,12H,2H2,1H3 |
InChI Key |
SPUCSHYJLIWXBM-UHFFFAOYSA-N |
SMILES |
CCOC1C=CC(=NO1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC1C=CC(=NO1)C2=CC=CC=C2 |
Synonyms |
6H-1,2-Oxazine,6-ethoxy-3-phenyl-(9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Ethoxy 3 Phenyl 6h 1,2 Oxazine and Its Derivatives
Cycloaddition-Based Approaches to the 6H-1,2-Oxazine Ring System
Cycloaddition reactions are powerful tools for the construction of cyclic compounds, and they play a central role in the synthesis of the 6H-1,2-oxazine core. accessscience.comrsc.org These reactions, particularly hetero-Diels-Alder and 1,3-dipolar cycloadditions, offer efficient and stereoselective routes to this heterocyclic system.
Hetero Diels-Alder Reactions for 6H-1,2-Oxazine Core Formation
The hetero-Diels-Alder reaction, a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms, is a primary method for synthesizing 6H-1,2-oxazines. wikipedia.org This [4+2] cycloaddition typically involves the reaction of a nitroso compound with a diene. wikipedia.org
A highly effective method for the synthesis of 6-ethoxy-6H-1,2-oxazines involves the hetero-Diels-Alder reaction between α-nitroso alkenes and the dienophile 1-bromo-2-ethoxyethene. researchgate.net The α-nitroso alkenes are typically generated in situ from the corresponding α-halogen oximes. researchgate.net The initial cycloaddition yields primary cycloadducts, which upon elimination of hydrogen bromide, afford the desired 6-ethoxy-6H-1,2-oxazines. researchgate.net In some cases, the primary cycloadducts can be isolated. researchgate.net
This methodology has been successfully applied to synthesize a variety of 6H-1,2-oxazines. researchgate.net The reaction of α-nitroso alkenes with 1-bromo-2-ethoxyethene, followed by dehydrobromination using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), provides an efficient route to these compounds. researchgate.net
Table 1: Synthesis of 6-Ethoxy-6H-1,2-Oxazines via Hetero-Diels-Alder Reaction
| Entry | α-Halogen Oxime Precursor | Dienophile | Product | Yield (%) |
| 1 | α-Bromoacetophenone oxime | 1-Bromo-2-ethoxyethene | 6-Ethoxy-3-phenyl-6H-1,2-oxazine | Not specified |
| 2 | Various α-halogen oximes | 1-Bromo-2-ethoxyethene | Various 6-ethoxy-6H-1,2-oxazines | Good |
An alternative approach for the synthesis of 6H-1,2-oxazine derivatives involves the cyclization of ketoximes with terminal acetylenes. ccsenet.orgresearchgate.net In this method, ketoximes are converted to α-nitrosolefins, which then undergo a hetero-Diels-Alder reaction with terminal acetylenes. ccsenet.orgresearchgate.net Reagents like Chloramine-T are effective for the in situ generation of α-nitrosolefins from ketoximes. ccsenet.orgresearchgate.net This subsequent cycloaddition with terminal acetylenes furnishes the 6H-1,2-oxazine derivatives in moderate to good yields. ccsenet.orgresearchgate.net
The reaction proceeds by refluxing a mixture of the ketoxime and Chloramine-T trihydrate in ethanol, followed by the addition of the terminal acetylene (B1199291) and a base such as triethylamine (B128534). researchgate.net The reaction mixture is then further refluxed to yield the final product. researchgate.net
Table 2: Synthesis of 6H-1,2-Oxazine Derivatives from Ketoximes and Terminal Acetylenes
| Entry | Ketoxime | Terminal Acetylene | Product | Yield (%) |
| 1 | Acetophenone oxime | Propargyl alcohol | (3-Phenyl-6H-1,2-oxazin-6-yl)methanol | 64.5 |
| 2 | 4'-Methylacetophenone oxime | Propargyl alcohol | (3-p-Tolyl-6H-1,2-oxazin-6-yl)methanol | Not specified |
| 3 | 4'-Chloroacetophenone oxime | Phenylacetylene (B144264) | 3-(4-Chlorophenyl)-6-phenyl-6H-1,2-oxazine | Not specified |
The Nitroso Diels-Alder reaction is a powerful tool for the formation of the 1,2-oxazine ring system. rsc.orgnih.gov This inverse-electron-demand hetero-Diels-Alder reaction typically involves the reaction of an electron-deficient nitrosoalkene with an electron-rich alkene. mdpi.comacs.org The reaction can be promoted by organocatalysts to achieve high enantioselectivity. rsc.org
N-Acylnitroso dienophiles can also participate in intramolecular Diels-Alder reactions, providing an efficient route to bridged oxazinolactams with complete regioselectivity. nih.gov Furthermore, the reaction of cyclic ketoximes with dienophiles in the presence of Chloramine-T and a base generates α-nitrosoalkenes in situ, which then undergo [4+2] cycloaddition to yield fused-oxazines. semanticscholar.org
1,3-Dipolar Cycloadditions for Functionalization of 6H-1,2-Oxazines
1,3-Dipolar cycloadditions are another class of pericyclic reactions that are instrumental in the synthesis and functionalization of heterocyclic compounds. wikipedia.orgnumberanalytics.com In the context of 6H-1,2-oxazines, these reactions are primarily used to introduce further functionalization to the pre-formed oxazine (B8389632) ring.
6H-1,2-oxazines can act as dipolarophiles and undergo [3+2] cycloaddition reactions with various 1,3-dipoles, including nitrile oxides and nitrile imines. thieme-connect.com These reactions generally proceed with high regio- and diastereoselectivity, leading to the formation of new heterobicyclic systems. thieme-connect.com The 6-ethoxy group on the 6H-1,2-oxazine ring effectively shields one face of the molecule, resulting in the almost exclusive formation of exo-configured products. thieme-connect.com
Nitrile oxides, often generated in situ, readily react with the C4=C5 double bond of 6H-1,2-oxazines to yield isoxazoline-fused 1,2-oxazine derivatives. thieme-connect.comresearchgate.net Similarly, nitrile imines can participate in these cycloaddition reactions. thieme-connect.comnih.gov The regioselectivity of these cycloadditions is influenced by both steric and electronic factors. thieme-connect.com
Table 3: 1,3-Dipolar Cycloaddition Reactions of 6H-1,2-Oxazines
| Entry | 6H-1,2-Oxazine | 1,3-Dipole | Product | Yield (%) |
| 1 | This compound | Benzonitrile oxide | Fused isoxazoline (B3343090) derivative | Moderate to very good |
| 2 | This compound | Diphenylnitrilimine | Fused pyrazoline derivative | Moderate to very good |
Reactions with Nitrile Ylides, Diazoalkanes, and Azomethine Ylides
The application of 1,3-dipolar cycloaddition reactions using nitrile ylides, diazoalkanes, and azomethine ylides is a cornerstone of five-membered heterocycle synthesis. wikipedia.orgmdpi.combeilstein-journals.org However, their use in the direct synthesis of six-membered 6H-1,2-oxazine rings is not a commonly documented pathway.
Azomethine ylides , which are nitrogen-based 1,3-dipoles, characteristically react with dipolarophiles such as alkenes and alkynes in [3+2] cycloaddition reactions to form five-membered nitrogen-containing heterocycles, most notably pyrrolidines and pyrrolines. wikipedia.orgnih.gov The generation of azomethine ylides can be achieved from various precursors, including the thermal or photochemical ring-opening of aziridines or the condensation of aldehydes with amines. wikipedia.orgacs.org Their predominant reactivity pattern leads toward five-membered rings, and extensive literature describes their utility in this context rather than in the formation of 1,2-oxazines. wikipedia.orgmdpi.comnih.gov
Nitrile ylides are another class of 1,3-dipoles that are typically intercepted with electron-deficient alkenes in [3+2] cycloaddition reactions to yield five-membered rings like dihydropyrroles. beilstein-journals.org Common generation methods include the photochemical ring opening of 2H-azirines, which are themselves often formed from the photodenitrogenation of vinyl azides. beilstein-journals.org The literature strongly supports their role in synthesizing five-membered, not six-membered, heterocycles. beilstein-journals.orgresearchgate.net
The synthesis of 6H-1,2-oxazines remains dominated by other routes, particularly the hetero-Diels-Alder reaction, which involves a [4+2] cycloaddition framework. clockss.org
Stereochemical Control and Regioselectivity in Cycloaddition Reactions
In the context of forming 6H-1,2-oxazine rings, particularly via the well-established hetero-Diels-Alder (HDA) reaction, both regioselectivity and stereochemistry are critical considerations. The HDA reaction is a powerful tool for constructing six-membered heterocycles, and its outcomes can often be predicted and controlled. clockss.orgmdpi.com
Regioselectivity: The regiochemistry of the HDA reaction, for instance between a conjugated nitroalkene (acting as the heterodiene) and an alkene (the dienophile), is governed by the electronic properties of the reactants. mdpi.com According to frontier molecular orbital (FMO) theory, the reaction course is typically controlled by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. For polar, or inverse-electron-demand HDA reactions, the interaction between the most electrophilic center of one molecule and the most nucleophilic center of the other dictates the regiochemical outcome, leading to the selective formation of one constitutional isomer over others. mdpi.com In many cases involving nitroalkenes, this leads to a high degree of, or even complete, regioselectivity without the need for a catalyst. mdpi.com
Stereochemical Control: The Diels-Alder reaction is renowned for its stereospecificity. The stereochemistry of the substituents on the dienophile is preserved in the final six-membered ring product. masterorganicchemistry.com For example, substituents that are cis to each other on the dienophile's double bond will remain cis in the resulting cyclohexene-type ring. Likewise, trans substituents on the dienophile will be trans in the product. masterorganicchemistry.com When both the diene and dienophile are substituted, the formation of endo and exo diastereomers is possible, with the endo product often being the kinetically favored isomer due to secondary orbital interactions. masterorganicchemistry.comyoutube.com Detailed computational studies, such as those using Density Functional Theory (DFT), can elucidate the transition states and predict the favored stereochemical and regiochemical pathways. mdpi.comuq.edu.au
Derivatization and Functional Group Transformations on the 6H-1,2-Oxazine Scaffold
The 6H-1,2-oxazine ring is a versatile scaffold that can be readily modified, allowing for the synthesis of a diverse library of functionalized derivatives. Halogenation followed by palladium-catalyzed cross-coupling reactions is a particularly powerful strategy for introducing aryl and alkynyl substituents.
Halogenation Reactions and Subsequent Coupling Strategies
The introduction of a halogen atom, typically at the C4 position, transforms the 6H-1,2-oxazine into a valuable intermediate for cross-coupling reactions. beilstein-journals.orgbeilstein-journals.org
The selective halogenation of 6H-1,2-oxazines, such as 3-phenyl-6H-1,2-oxazine, can be achieved in a practical one-pot procedure. beilstein-journals.org The reaction involves the initial addition of bromine (Br₂) or chlorine (Cl₂) across the C4-C5 double bond, followed by base-promoted elimination of hydrogen halide to reinstall the double bond with a halogen at the C4 position. beilstein-journals.orgbeilstein-journals.org
The reaction is typically performed by treating the starting oxazine in a solvent like diethyl ether at low temperatures (-30 °C) with the halogen. Subsequent addition of a base, such as triethylamine (Et₃N), facilitates the elimination of HBr or HCl to yield the desired 4-halo-6H-1,2-oxazine. beilstein-journals.orgbeilstein-journals.org While this method provides good yields of the 4-monohalogenated product, the formation of a 4,5-dihalogenated by-product can also occur, particularly during the bromination of 3-phenyl-6H-1,2-oxazine. beilstein-journals.org These products are generally separable by chromatography. beilstein-journals.org
| Reaction | Starting Material | Reagents | Product | Yield (%) | Ref. |
| Bromination | 3-Phenyl-6H-1,2-oxazine | 1. Br₂, Et₂O, -30 °C2. Et₃N | 4-Bromo-3-phenyl-6H-1,2-oxazine | 69 | beilstein-journals.org |
| Chlorination | 3-Phenyl-6H-1,2-oxazine | 1. Cl₂, Et₂O, -30 °C2. Et₃N | 4-Chloro-3-phenyl-6H-1,2-oxazine | 75 | beilstein-journals.org |
| Chlorination | 3,6,6-Trimethyl-6H-1,2-oxazine | 1. Cl₂, Et₂O, -30 °C2. Et₃N | 4-Chloro-3,6,6-trimethyl-6H-1,2-oxazine | 83 | beilstein-journals.org |
The 4-halo-6H-1,2-oxazines are excellent precursors for palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon-based substituents at the C4-position. beilstein-journals.orgbeilstein-journals.org
Suzuki Coupling: The Suzuki-Miyaura coupling is used to form new carbon-carbon bonds between the 4-halo-6H-1,2-oxazine and an organoboron compound, typically an arylboronic acid. The reaction of 4-bromo-3-phenyl-6H-1,2-oxazine with various arylboronic acids proceeds in good yields in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base like sodium carbonate. beilstein-journals.orgbeilstein-journals.org This method provides a straightforward route to 4-aryl-6H-1,2-oxazines. beilstein-journals.org
Sonogashira Coupling: The Sonogashira coupling allows for the synthesis of 4-alkynyl-6H-1,2-oxazines by reacting the 4-bromo precursor with a terminal alkyne. beilstein-journals.org This reaction is co-catalyzed by a palladium complex (e.g., bis(triphenylphosphine)palladium(II) dichloride) and a copper(I) salt (e.g., copper(I) iodide) in the presence of an amine base like triethylamine. beilstein-journals.orgwikipedia.orgorganic-chemistry.org This methodology has been successfully applied to couple various terminal alkynes, including phenylacetylene and 1-hexyne, to the 6H-1,2-oxazine scaffold in good yields. beilstein-journals.org
| Coupling Reaction | 4-Halo-6H-1,2-oxazine | Coupling Partner | Catalyst System | Product | Yield (%) | Ref. |
| Suzuki | 4-Bromo-3-phenyl-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3,4-Diphenyl-6H-1,2-oxazine | 82 | beilstein-journals.orgbeilstein-journals.org |
| Suzuki | 4-Bromo-3,6,6-trimethyl-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenyl-3,6,6-trimethyl-6H-1,2-oxazine | 77 | beilstein-journals.org |
| Sonogashira | 4-Bromo-3-phenyl-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)-3-phenyl-6H-1,2-oxazine | 81 | beilstein-journals.org |
| Sonogashira | 4-Bromo-3-phenyl-6H-1,2-oxazine | 1-Hexyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Hex-1-yn-1-yl)-3-phenyl-6H-1,2-oxazine | 85 | beilstein-journals.org |
Nucleophilic Additions to the 6H-1,2-Oxazine Ring
The 6H-1,2-oxazine ring possesses electrophilic character that allows for nucleophilic addition reactions. These can occur either at the C=C double bond or by trapping reactive intermediates like oxazinium salts.
Acid-catalyzed addition of alcohols to 6H-1,2-oxazines can lead to a mixture of products. researchgate.net This demonstrates the susceptibility of the ring system to attack by nucleophiles under acidic conditions. Furthermore, reactive intermediates such as 1,2-oxazinium salts, which can be formed from precursors like vinyl-substituted N-chloro-oxazolidines (VNCs), are highly electrophilic. These species are unstable and can be readily intercepted by nucleophiles. For example, the addition of cyanide (from KCN) can trap the oxazinium cation, leading to the formation of a functionalized tetrahydro-1,2-oxazine derivative. clockss.org This highlights a pathway to introduce substituents via nucleophilic attack on a cationic intermediate of the oxazine ring system. clockss.org
1,4-Addition of Organolithium Compounds to this compound
The this compound molecule contains an α,β-unsaturated imine-ether system, making it susceptible to nucleophilic attack. Organolithium reagents are potent nucleophiles that can, in principle, add to this system in two ways: a 1,2-addition at the C=N double bond (at C-6) or a 1,4-conjugate addition at the β-carbon (C-5). libretexts.orglibretexts.org The regioselectivity of this addition is influenced by several factors, including the nature of the organolithium reagent, solvent, and temperature.
Generally, "hard" nucleophiles like simple alkyllithium reagents tend to favor 1,2-addition, while "softer," more stabilized organolithium reagents are more inclined towards 1,4-addition. organicchemistrydata.org The 6H-1,2-oxazine structure is analogous to α,β-unsaturated carbonyl compounds, where similar competitive additions are well-documented. libretexts.orglibretexts.org For α,β-unsaturated systems, the 1,4-addition is often thermodynamically favored, while the 1,2-addition is kinetically controlled and faster. libretexts.org
The reaction of this compound with an organolithium reagent (R-Li) via the 1,4-addition pathway would proceed through a nucleophilic attack at the C-5 position. This attack disrupts the conjugated π-system, forming a lithium enolate intermediate. Subsequent aqueous workup would protonate this intermediate to yield the 3,4-dihydro-2H-1,2-oxazine product. This conjugate addition creates a new stereocenter at C-5 and modifies the existing one at C-6, leading to the formation of diastereomeric products.

The table below illustrates the expected major products from the 1,4-addition of various organolithium reagents to the parent oxazine compound.
| Organolithium Reagent (R-Li) | R Group | Expected Product (after workup) |
| n-Butyllithium (n-BuLi) | n-Butyl | 5-Butyl-6-ethoxy-3-phenyl-3,4-dihydro-2H-1,2-oxazine |
| sec-Butyllithium (s-BuLi) | sec-Butyl | 5-(sec-Butyl)-6-ethoxy-3-phenyl-3,4-dihydro-2H-1,2-oxazine |
| tert-Butyllithium (t-BuLi) | tert-Butyl | 5-(tert-Butyl)-6-ethoxy-3-phenyl-3,4-dihydro-2H-1,2-oxazine |
| Phenyllithium (PhLi) | Phenyl | 3,5-Diphenyl-6-ethoxy-3,4-dihydro-2H-1,2-oxazine |
| Vinyllithium | Vinyl | 6-Ethoxy-3-phenyl-5-vinyl-3,4-dihydro-2H-1,2-oxazine |
Ring Rearrangements and Transformations of 1,2-Oxazine Derivatives
The 1,2-oxazine ring is a versatile heterocyclic scaffold that can undergo a variety of rearrangements and transformations, providing access to other important classes of molecules. These reactions often involve cleavage of the labile N-O bond or rearrangements of the ring structure itself.
Rearrangements Involving N-Oxides and Sigmatropic Shifts
1,2-Oxazine N-oxides, which are cyclic nitronates, are particularly prone to thermally induced rearrangements. clockss.org A notable example is the acs.orgacs.org-sigmatropic rearrangement, a pericyclic reaction governed by the principles of orbital symmetry. nih.gov Heating 5,6-dihydro-4H-1,2-oxazine N-oxides can trigger a rearrangement analogous to the Claisen rearrangement, where a σ-bond migrates across a π-system. clockss.orgorganic-chemistry.org This process involves the formal shift of the C5-C6 bond to a new location between the N-oxide oxygen and C4, leading to the formation of a functionalized seven-membered ring or subsequent fragmentation products. Aromatic N-oxides are generally more stable and less likely to undergo such rearrangements. arkat-usa.org
Sigmatropic reactions are classified by an order term [i,j], indicating the migration of a σ-bond across a π-system. nih.gov The stereochemical outcome of these concerted reactions (suprafacial vs. antarafacial) is predicted by the Woodward-Hoffmann rules. youtube.comacs.org
| Sigmatropic Shift Class | Number of π Electrons | Thermal Conditions | Photochemical Conditions |
| organicchemistrydata.orgacs.org Shift | 4 | Antarafacial (often geometrically difficult) | Suprafacial |
| organicchemistrydata.orgclockss.org Shift | 6 | Suprafacial | Antarafacial |
| organicchemistrydata.orgyoutube.com Shift | 8 | Antarafacial | Suprafacial |
| acs.orgacs.org Shift (e.g., Cope, Claisen) | 6 | Suprafacial (via chair-like transition state) | Antarafacial (rare) |
Ring Contraction and Expansion Methodologies
The 1,2-oxazine ring system can be synthetically manipulated to either contract or expand, yielding smaller or larger heterocyclic structures.
Ring Contraction: A significant transformation is the base-promoted ring contraction of 1,2-oxazine derivatives into five-membered pyrrole (B145914) rings. organicchemistrydata.org For instance, bicyclic nitroso acetals containing a 1,2-oxazine ring can undergo contraction to form pyrrolo[1,2-b]oxazine derivatives when treated with a base like DBU in alcohol. organicchemistrydata.org This process is believed to proceed via a Michael addition-elimination cascade. Similarly, other oxazine systems can be induced to contract; for example, 2H-1,3-oxazine-2,4(3H)-diones react with nucleophiles like potassium cyanide to yield 5-iminopyrrol-2-ones. researchgate.net
Ring Expansion: Conversely, ring expansion provides a route to seven-membered heterocycles like oxazepines and oxepines. The treatment of dibromocyclopropane-fused 1,2-oxazinanes with a base like potassium carbonate can induce a ring expansion to afford 1,2-oxazepines. clockss.org In other systems, the rearrangement of nitroso acetals, which can be derived from 1,2-oxazine precursors, has been shown to lead to oxepine rings following the expulsion of HNO.
| Transformation | Starting Material Type | Reagents/Conditions | Product Type |
| Ring Contraction | Bicyclic 1,2-oxazine nitroso acetal (B89532) | DBU, Alcohol | Pyrrolo[1,2-b]oxazine organicchemistrydata.org |
| Ring Contraction | 2H-1,3-Oxazine-2,4(3H)-dione | KCN | 5-Iminopyrrol-2-one researchgate.net |
| Ring Expansion | Dibromocyclopropane-fused 1,2-oxazinane | K₂CO₃, Heat | 1,2-Oxazepine clockss.org |
| Ring Expansion | Nitroso acetal intermediate | Heat | Oxepine |
Multicomponent Reaction Strategies for Oxazine Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. Several MCR strategies can be envisioned for the synthesis of the 1,2-oxazine core and its derivatives.
One prominent strategy is the Povarov reaction , a formal [4+2] cycloaddition used to synthesize tetrahydroquinolines. libretexts.org A variation of this reaction could potentially be adapted for oxazine synthesis by using a suitable dienophile and an in-situ generated N-aryl imine.
Another powerful MCR is the Petasis Borono-Mannich (PBM) reaction . acs.org This reaction involves the coupling of an amine, a carbonyl compound, and an organoboronic acid. By selecting an appropriate hydroxy-amine or a related precursor, this methodology could be harnessed to assemble the C-N-O backbone of the oxazine ring system.
The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction of an amidine, an aldehyde, and an isocyanide. While typically used for imidazo-fused heterocycles, modifications involving precursors with the requisite N-O functionality could potentially direct the reaction towards oxazine-like structures. These strategies highlight the potential of MCRs to rapidly build molecular diversity around the 1,2-oxazine framework from simple starting materials.
| Multicomponent Reaction | Key Reactants | Typical Product | Potential for Oxazine Synthesis |
| Povarov Reaction | Aniline, Aldehyde, Alkene | Tetrahydroquinoline | Use of a nitroso-diene or related component to form the N-O bond. |
| Petasis Reaction | Amine, Carbonyl, Boronic Acid | Substituted Amines | Use of a hydroxylamine (B1172632) derivative as the amine component. acs.org |
| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | Adaptation with a component containing a pre-formed N-O bond. |
| Groebke–Blackburn–Bienaymé | Amidine, Aldehyde, Isocyanide | Imidazo[1,2-x]azine | Use of a hydroxyl-amidine or similar N-O containing starting material. |
Mechanistic Investigations and Reactivity Profiles of 6 Ethoxy 3 Phenyl 6h 1,2 Oxazine
Reactivity of the N-O Bond in 1,2-Oxazines
The N-O bond is a defining feature of the 1,2-oxazine ring and is susceptible to cleavage under reductive conditions, making it a valuable precursor for the synthesis of various functionalized molecules, such as amino alcohols. mdpi.com
Reductive Cleavage and Hydrogenolysis Pathways
The reductive cleavage of the N-O bond in 1,2-oxazine derivatives is a well-established transformation. For the related 3,6-dihydro-2H-1,2-oxazines, this cleavage can be effectively achieved using various methods, including the use of molybdenum hexacarbonyl or zinc metal in the presence of an acid like acetic acid. researchgate.net These methods typically lead to the formation of γ-amino alcohols.
While specific studies on 6-ethoxy-3-phenyl-6H-1,2-oxazine are not extensively documented, the reactivity is expected to be analogous. Hydrogenation of a similar 6-alkoxy-6H-1,2-oxazine has been shown to result in N-O bond cleavage, followed by spontaneous condensation and further reduction to yield a pyrrolizidinone. researchgate.net This suggests that catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd/C) of this compound would likely lead to the cleavage of the labile N-O bond. The reaction proceeds through the addition of hydrogen across the bond, a process known as hydrogenolysis.
The general conditions for such reductive cleavages are presented in the table below.
| Reductant System | Substrate Type | Product Type | Reference |
| Molybdenum Hexacarbonyl | 3,6-dihydro-2H-1,2-oxazines | γ-Amino Alcohols | researchgate.net |
| Zinc / Acetic Acid | 3,6-dihydro-2H-1,2-oxazines | γ-Amino Alcohols | researchgate.net |
| Catalytic Hydrogenation | 6-alkoxy-6H-1,2-oxazine | Pyrrolizidinone | researchgate.net |
Transformations of the C-C Double Bond within the 6H-1,2-Oxazine Ring
The endocyclic C=C double bond in the 6H-1,2-oxazine ring behaves as a typical alkene, undergoing a variety of addition and functionalization reactions.
Oxidative Functionalizations (e.g., Epoxidation, Hydroxylation, Hydroperoxide Formation)
The C=C double bond can be subjected to various oxidative transformations.
Hydroperoxide Formation: Direct oxidation of a 6-alkoxy-6H-1,2-oxazine analogue with hydrogen peroxide has been reported to yield the corresponding hydroperoxide, particularly when a base is omitted or used in dilute concentrations. researchgate.net This hydroperoxide can be a useful intermediate, for instance, in the synthesis of 6H-1,2-oxazin-6-ones. researchgate.net
Epoxidation and Hydroxylation: While specific examples for this compound are scarce, the C=C double bond is expected to undergo epoxidation upon treatment with peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). youtube.com The resulting epoxide would be a valuable intermediate for further synthetic manipulations. Subsequent acid-catalyzed hydrolysis of the epoxide would lead to the formation of a 1,2-diol with anti-stereochemistry. libretexts.org Furthermore, syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), affording the corresponding vicinal diol with syn-stereochemistry. youtube.comlibretexts.org
A summary of expected oxidative functionalizations is provided below.
| Reaction | Reagent(s) | Expected Product | Stereochemistry | Reference |
| Hydroperoxide Formation | H₂O₂ | Hydroperoxide | - | researchgate.net |
| Epoxidation | mCPBA | Epoxide | - | youtube.com |
| anti-Dihydroxylation | 1. mCPBA 2. H₃O⁺ | 1,2-Diol | anti | libretexts.org |
| syn-Dihydroxylation | OsO₄ or KMnO₄ | 1,2-Diol | syn | youtube.comlibretexts.org |
Hydroboration Reactions
Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of alkenes. youtube.comyoutube.com In the context of 1,2-oxazine derivatives, the hydroboration of 3,6-dihydro-2H-1,2-oxazines has been utilized for the stereoselective synthesis of aza, amino, and imino sugar derivatives. acs.org The reaction involves the addition of a borane (B79455) reagent (e.g., BH₃·THF) across the C=C double bond, followed by oxidation (typically with hydrogen peroxide and a base) to replace the boron atom with a hydroxyl group. ambeed.com This process occurs with syn-addition of the hydrogen and boron atoms. youtube.com For this compound, this reaction would be expected to yield the corresponding alcohol with the hydroxyl group at the C-5 position.
Domino Metathesis Reactions Involving the Double Bond
Domino reactions, which involve multiple bond-forming events in a single synthetic operation, are powerful tools in organic synthesis. nih.gov Olefin metathesis, catalyzed by ruthenium-carbene complexes, is a prominent example. chimia.ch Strained bicyclic 3,6-dihydro-1,2-oxazines have been shown to be reactive substrates in domino metathesis reactions with external alkenes, leading to the formation of isoxazolo[2,3-a]pyridin-7-ones. researchgate.net While this specific domino reaction involves a ring-opening metathesis followed by a ring-closing metathesis, it highlights the potential of the 1,2-oxazine double bond to participate in such cascades. For this compound, a similar reactivity could be envisioned, potentially leading to complex fused heterocyclic systems.
Intramolecular Cyclization Mechanisms and Kinetics
Intramolecular cyclization reactions are fundamental for the construction of cyclic and polycyclic molecular architectures. In the context of 1,2-oxazine chemistry, intramolecular cyclizations can either lead to the formation of the oxazine (B8389632) ring itself or involve the oxazine as a pre-existing scaffold for subsequent ring closures.
For instance, the synthesis of oxazine rings can be achieved through the Lewis acid-initiated intramolecular cyclization of a benzylidene acetal (B89532) with an azide (B81097) functional group. rsc.org While not directly involving the pre-formed this compound, this illustrates a general strategy for forming the oxazine core.
More relevant to the reactivity of the title compound, the substituents on the oxazine ring can participate in intramolecular cyclizations. For example, if a suitable functional group were present on the phenyl ring or attached to the nitrogen atom, it could potentially react with the C=C double bond or another part of the oxazine ring to form a new fused ring system. The kinetics of such a process would be highly dependent on the nature of the reacting groups, the length of the tether connecting them, and the reaction conditions (e.g., temperature, catalyst). Plausible mechanisms often involve nucleophilic attack on an electrophilic center, with the reaction rate being influenced by factors such as steric hindrance and the electronic nature of the substituents. nih.gov For example, the intramolecular cyclization of a delta-hydroxy acid to a delta-lactone proceeds via nucleophilic attack of the hydroxyl group on the carboxylic acid, a process that can be acid-catalyzed. youtube.com A similar principle could apply to a suitably functionalized derivative of this compound.
Influence of Substituents on Reaction Selectivity and Efficiency
The reactivity and selectivity of this compound in various chemical transformations are significantly influenced by the nature and position of substituents on the phenyl ring. The electronic and steric properties of these substituents can alter the electron density of the oxazine ring system, thereby affecting the course and efficiency of its reactions.
Research into the reactivity of analogous 1,2-oxazine systems has provided insights into how substituents can direct reaction pathways. For instance, computational studies on related 1,2-oxazines have been used to analyze rearrangements and reaction mechanisms. These studies, often employing Density Functional Theory (DFT) calculations, help in understanding the transition states and energy profiles of reactions, which are key to predicting selectivity.
In the context of reactions involving the 1,2-oxazine core, substituents on the 3-phenyl group can modulate the reactivity of the C=N bond and the adjacent carbon atoms. Electron-donating groups (EDGs) on the phenyl ring, such as methoxy (B1213986) or alkyl groups, can increase the electron density of the π-system, potentially enhancing the nucleophilicity of the oxazine ring. Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density, which can favor reactions involving nucleophilic attack on the oxazine ring.
| Substituent (on Phenyl Ring) | Electronic Effect | Expected Influence on Reaction Selectivity and Efficiency |
| -OCH₃ (Methoxy) | Electron-Donating (Resonance) | May increase reaction rates for electrophilic attack on the phenyl ring and potentially influence regioselectivity in addition reactions to the oxazine ring. |
| -CH₃ (Methyl) | Electron-Donating (Inductive) | Similar to methoxy, but with a weaker effect. Can enhance reaction efficiency. |
| -Cl (Chloro) | Electron-Withdrawing (Inductive), Weakly Electron-Donating (Resonance) | Can decrease the rate of electrophilic substitution on the phenyl ring. May direct incoming groups to ortho/para positions. |
| -NO₂ (Nitro) | Strong Electron-Withdrawing | Significantly deactivates the phenyl ring towards electrophilic attack and can make the oxazine ring more susceptible to nucleophilic attack. |
It is important to note that these are generalized predictions based on established principles of physical organic chemistry. Detailed experimental studies involving kinetic measurements and product distribution analysis would be necessary to create a comprehensive quantitative picture of substituent effects on the reactivity of this compound.
Advanced Applications of 6 Ethoxy 3 Phenyl 6h 1,2 Oxazine Derivatives in Organic Synthesis
Synthetic Building Blocks for Complex Heterocyclic Architectures
The unique structural features of 6-ethoxy-3-phenyl-6H-1,2-oxazine derivatives make them valuable precursors for the construction of a wide range of nitrogen- and oxygen-containing heterocyclic systems. The strategic cleavage and rearrangement of the oxazine (B8389632) ring pave the way for novel synthetic routes to important molecular frameworks.
Precursors for Nitrogen-Containing Heterocycles (e.g., γ-Lactams, Pyrrolidines, Aziridines, Pyrrolizidines)
The transformation of 1,2-oxazine derivatives into various nitrogen-containing heterocycles is a testament to their synthetic utility. The cleavage of the N-O bond is a key step in these reactions, often followed by reduction and cyclization to yield the desired products.
γ-Lactams: While the direct conversion of this compound to γ-lactams is not extensively documented, the synthesis of γ-lactams from related systems is well-established. researchgate.netnih.govresearchgate.netorganic-chemistry.org For instance, the reduction of the N-O bond in 1,2-oxazines can lead to 1,4-amino alcohols, which can then be oxidized to form γ-lactams. Another approach involves the rearrangement of 1,2-oxazine derivatives to form suitable precursors for lactamization.
Pyrrolidines: The synthesis of pyrrolidine (B122466) derivatives from 1,2-oxazine precursors has been reported. researchgate.netnih.govmdpi.comorganic-chemistry.org Hydrogenolysis of 5,6-dihydro-4H-1,2-oxazine acetals can lead to the formation of pyrrolidines. researchgate.net This suggests a potential pathway for the conversion of this compound derivatives to substituted pyrrolidines, likely involving the reduction of the oxazine ring followed by intramolecular cyclization.
Aziridines: The formation of aziridines typically involves the transfer of a nitrogen atom to an alkene. nih.govorganic-chemistry.org While there is no direct report of this compound acting as a nitrene precursor for aziridination, the broader chemistry of nitrogen heterocycles suggests that under specific conditions, cleavage of the N-O bond could potentially lead to intermediates capable of aziridinating olefins.
Pyrrolizidines: The synthesis of pyrrolizidine (B1209537) alkaloids has been achieved using 1,2-oxazine derivatives as key intermediates. mdpi.com This typically involves a [3+2] cycloaddition reaction of nitronates, which are related to 1,2-oxazine N-oxides, to assemble the bicyclic core. This highlights the potential of suitably functionalized this compound derivatives in the synthesis of this important class of alkaloids.
| Target Heterocycle | General Precursor | Key Transformation |
| γ-Lactams | 1,2-Oxazines | N-O bond cleavage, oxidation |
| Pyrrolidines | 1,2-Oxazine acetals | Hydrogenolysis, cyclization |
| Aziridines | Nitrene precursors | Nitrogen atom transfer |
| Pyrrolizidines | 1,2-Oxazine N-oxides | [3+2] Cycloaddition |
Synthesis of Oxygenated Amines and Amino Acids (e.g., γ-Amino Acids, Amino Alcohols, α-Hydroxynitriles)
The facile cleavage of the N-O bond in 1,2-oxazines makes them excellent precursors for the synthesis of various oxygenated amines and their derivatives.
Amino Alcohols: The reduction of the 1,2-oxazine ring is a common method for the synthesis of 1,4-amino alcohols. nih.govdiva-portal.orgrsc.orgorganic-chemistry.orgnih.govacs.org This transformation is typically achieved using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation. The resulting amino alcohols are versatile intermediates that can be used in the synthesis of a variety of other compounds. The application of this methodology to this compound would provide a direct route to 4-amino-2-ethoxy-4-phenylbutan-1-ol derivatives.
γ-Amino Acids: While the direct conversion of this compound to γ-amino acids has not been specifically reported, a plausible synthetic route could involve the oxidation of the corresponding 1,4-amino alcohol, which is readily accessible from the oxazine.
α-Hydroxynitriles: There is currently no literature describing the synthesis of α-hydroxynitriles directly from this compound.
| Target Compound | General Precursor | Key Transformation |
| 1,4-Amino Alcohols | 1,2-Oxazines | N-O bond cleavage, reduction |
| γ-Amino Acids | 1,4-Amino Alcohols | Oxidation |
Formation of Pyridine (B92270) Derivatives (e.g., 2-Acetylpyridines)
The transformation of oxazine systems into pyridines represents a valuable synthetic strategy. While the direct conversion of this compound to 2-acetylpyridines is not a reported transformation, the conversion of other oxazine derivatives to pyridines is known. nih.govnih.govacs.orgnih.gov For example, 1,4-oxazinones can undergo tandem cycloaddition/cycloreversion reactions with alkynes to yield polysubstituted pyridines. nih.govacs.org A hypothetical route from a 1,2-oxazine could involve a ring-opening to an acyclic intermediate, followed by rearrangement and cyclization to form the pyridine ring.
Construction of Fused and Spirocyclic Systems (e.g., Furo[3,4-d]oxazines, Pyrazolooxazines)
The 1,2-oxazine scaffold can be elaborated to form more complex fused and spirocyclic systems.
Furo[3,4-d]oxazines: The synthesis of furo[3,4-d] researchgate.netclockss.orgoxazine-2(1H),4-dione, a furan (B31954) analog of isatoic anhydride, has been reported, although this represents a different class of oxazine. bath.ac.uk The construction of furo[3,4-d] researchgate.netnih.govoxazines from this compound would likely require functionalization of the oxazine ring followed by an intramolecular cyclization.
Pyrazolooxazines: The synthesis of pyrazolo[5,1-c] researchgate.netwikipedia.orgoxazine derivatives has been achieved from 2,2-dichlorovinylacetophenones and 2-hydroxyethylhydrazine. researchgate.net While this does not directly involve a pre-formed 1,2-oxazine, it demonstrates the accessibility of the pyrazolo-oxazine core. A potential route from this compound could involve its conversion to a suitable precursor for cyclization with a hydrazine (B178648) derivative.
Synthetic Routes to 2-(Aminoalkyl)benzoic Acids
Currently, there are no reported synthetic routes for the preparation of 2-(aminoalkyl)benzoic acids starting from this compound derivatives. The development of such a transformation would likely require a multi-step sequence involving ring opening, functional group manipulation, and subsequent cyclization or derivatization.
Use as Precursors for Pyrazolone (B3327878) and Pyrimidine (B1678525) Derivatives
The versatility of the 1,2-oxazine ring system extends to its use as a precursor for other important heterocyclic scaffolds like pyrazolones and pyrimidines.
Pyrazolone Derivatives: While direct conversion of this compound to pyrazolones is not documented, a related strategy involves the use of oxazinethione derivatives as precursors. rsc.orgnih.gov These compounds react with hydrazine hydrate (B1144303) to yield pyrazolone derivatives. This suggests that this compound could potentially be converted to a corresponding thione, which could then undergo cyclization to form a pyrazolone. General methods for pyrazole (B372694) synthesis often involve the condensation of a 1,3-dicarbonyl compound with a hydrazine. organic-chemistry.orgyoutube.comwikipedia.orgnih.gov
Pyrimidine Derivatives: Similar to pyrazolones, the synthesis of pyrimidine derivatives from this compound is not directly reported. However, oxazinethione derivatives have been shown to react with urea (B33335) or thiourea (B124793) to form pyrimidine derivatives. rsc.orgnih.gov This provides a potential, albeit indirect, route from the title compound. General pyrimidine syntheses often involve the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. nih.govclockss.orgorganic-chemistry.orgmdpi.com
| Target Heterocycle | Related Precursor | Key Reagent |
| Pyrazolones | Oxazinethiones | Hydrazine hydrate |
| Pyrimidines | Oxazinethiones | Urea/Thiourea |
Stereoselective Chemical Transformations
The synthesis of 1,2-oxazine derivatives often involves stereoselective reactions, where the spatial arrangement of atoms is carefully controlled. clockss.org Methodologies such as hetero-Diels-Alder reactions are fundamental to constructing the oxazine ring, and the stereochemical outcome can be biased through various strategies. clockss.orgmdpi.com The development of rhodium(II)-catalyzed [3+3]-annulation reactions of cyclic nitronates with vinyl diazoacetates, for instance, has enabled the preparation of bicyclic 1,2-oxazine systems with excellent diastereoselectivity. mdpi.comresearchgate.net
In asymmetric synthesis, a chiral center within a molecule can influence the stereochemical outcome of a reaction at a distant site—a phenomenon known as remote stereocontrol. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to achieve this control. wikipedia.org While specific studies detailing the influence of a remote chiral ethoxy group on the diastereoselectivity of the this compound ring are not extensively documented, the principle is well-established in heterocyclic chemistry.
For example, homochiral oxazinanones, which share a similar six-membered ring structure, have been effectively used as chiral auxiliaries. nih.gov In these systems, a substituent at a position remote from the reacting center, such as an isopropyl group at the C(4) position, directs the stereoselective alkylation of N-acyl derivatives. nih.govresearchgate.net The auxiliary creates a sterically defined environment, forcing incoming reagents to approach the molecule from a specific face, thereby leading to the preferential formation of one diastereomer. wikipedia.org This control is achieved through a rigid transition state where one face of the enolate is blocked by the auxiliary's substituent. wikipedia.org After the reaction, the auxiliary can be cleaved and recovered. wikipedia.orgnih.gov This established principle suggests that a chiral center associated with the ethoxy group at the C(6) position of a 1,2-oxazine could similarly bias the stereochemical outcome of reactions elsewhere on the ring.
The demand for enantiomerically pure compounds, particularly in pharmacology, has driven the development of enantioselective methods for synthesizing advanced intermediates from 1,2-oxazine precursors. A key strategy is the use of asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of a specific enantiomer.
One notable advancement is the catalytic enantioselective nitroso aldol (B89426) reaction of distal dialdehydes, catalyzed by L-proline. This method yields chiral 1,2-oxazinanes with excellent enantioselectivities (up to >99% ee), which are versatile precursors for other valuable chiral molecules like 3-hydroxypiperidines. nih.gov Furthermore, catalytic asymmetric [3+3] cycloaddition reactions have been developed to produce functionalized 1,2-oxazines in high enantiomeric excess. researchgate.net These methods provide access to complex chiral scaffolds, such as intermediates used in the total synthesis of natural products like (+)-nakadomarin A. researchgate.net In the synthesis of the natural product Fusahexin, the formation of the oxazine ring proceeded via a highly diastereoselective addition of a secondary alcohol to an N-acyliminium intermediate, defining the stereochemistry at the bridgehead proton of the resulting bicyclic system. acs.org
Research into Natural Products Featuring the 1,2-Oxazine Scaffold
The 1,2-oxazine ring, characterized by a direct N-O bond within a six-membered heterocycle, is a rare but significant scaffold found in a variety of natural products. rsc.org Since the discovery of geneserine in 1925 from the Calabar bean (Physostigma venenosum), a total of 76 naturally occurring compounds containing the 1,2-oxazine motif have been identified from diverse biological sources. researchgate.netrsc.org The structural novelty and potent bioactivities of these natural products have made them attractive targets for total synthesis and biological investigation. hep.com.cn
The natural products containing the 1,2-oxazine scaffold exhibit considerable structural diversity. They range from relatively simple monocyclic structures to complex, highly oxidized polycyclic systems. This diversity arises from various biosynthetic modifications and fusions to other ring systems.
Table 1: Examples of Natural Products Containing the 1,2-Oxazine Scaffold
| Compound Name | Source Organism | Key Structural Features |
|---|---|---|
| Geneserine | Physostigma venenosum (Calabar bean) | The first discovered 1,2-oxazine natural product; a physostigmine-related alkaloid. researchgate.netrsc.org |
| Alchivemycin A | Streptomyces sp. | Features a rare and unprecedented 2H-tetrahydro-4,6-dioxo-1,2-oxazine (TDO) ring system within a polycyclic structure. researchgate.netnih.gov |
| Trichodermamides A & B | Trichoderma sp. (Marine-derived fungus) | Epidithiodiketopiperazine alkaloids with a 1,2-oxazine ring; their discovery spurred further interest in this class of compounds. hep.com.cn |
| Pestaloxazine A | Pestalotiopsis sp. | A dithiodiketopiperazine with potent antiviral activity. researchgate.net |
| Peniciadametizine A | Penicillium adametzioides | Possesses a unique spiro[furan-2,7'-pyrazino[1,2-b] clockss.orgresearchgate.netoxazine] skeleton. researchgate.net |
This table provides a selection of natural products to illustrate the structural diversity within the 1,2-oxazine family.
The biosynthesis of the 1,2-oxazine ring is an area of active research, with studies revealing complex enzymatic pathways. The construction of this N-O heterocycle is not straightforward and often involves sophisticated redox chemistry.
In the biosynthesis of alchivemycin A , the unusual 2H-tetrahydro-4,6-dioxo-1,2-oxazine unit is assembled through a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. researchgate.netnih.gov Isotopic labeling studies confirmed that the pathway incorporates glycine (B1666218) or N-hydroxyglycine. nih.gov The formation of the final complex structure involves a post-assembly network of six different redox enzymes. researchgate.net
Similarly, the biosynthesis of other 1,2-oxazine-containing natural products, such as pretrichodermamide A, involves dedicated tailoring enzymes. In this case, two cytochrome P450 monooxygenases, TdaB and TdaQ, have been identified as responsible for the crucial 1,2-oxazine ring formation. researchgate.net These findings highlight the key role of specialized oxidoreductases in constructing the chemically challenging N-O bond in nature.
Emerging Areas in Oxazine Chemistry for Materials and Probes
Beyond their role in synthesis and natural products, oxazine derivatives are finding new life in materials science and as functional molecules for sensing and imaging. The unique electronic and structural properties of the oxazine core make it a valuable component for advanced applications.
1,2-oxazines have been incorporated into block copolymers and investigated for their potential as molecular wires, demonstrating their utility in materials chemistry. researchgate.net More recently, a focus on sustainability has led to the development of bio-based benzoxazine (B1645224) monomers derived from renewable resources like arbutin (B1665170) and furfurylamine. mdpi.com These monomers can be copolymerized to create materials with tunable thermal stability, flame resistance, and dielectric properties, making them suitable for applications in electronics and protective coatings. mdpi.com
In the field of biomedical and chemical sensing, oxazine-based fluorophores are particularly prominent. These dyes can be engineered to act as molecular switches, where their fluorescence can be turned on and off by external stimuli like redox conditions. nih.gov This property has been harnessed for super-resolution fluorescence microscopy. nih.gov Specific fluorogenic probes have been designed based on an oxazine scaffold that changes its π-conjugation system upon enzymatic cleavage. nih.gov This "turn-on" mechanism allows for the sensitive detection of specific enzymes, such as aminopeptidase (B13392206) N, with applications in medical diagnostics. nih.gov Furthermore, oxazine compounds are being developed for nerve-specific imaging, highlighting their potential as contrast agents in minimally invasive surgery. google.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Geneserine |
| Alchivemycin A |
| Trichodermamide A |
| Trichodermamide B |
| Pestaloxazine A |
| Peniciadametizine A |
| (+)-Nakadomarin A |
| Fusahexin |
| Arbutin |
| Furfurylamine |
Development of Oxazine-Based Organic Dyes and Pigments
The development of organic dyes and pigments based on the oxazine framework has historically centered on fused aromatic systems, such as phenoxazines, which form the basis for well-known fluorescent dyes like Nile Red and Nile Blue. rsc.org These dyes are characterized by their strong fluorescence and sensitivity to the local environment, a property known as solvatochromism. rsc.org The core structure of these dyes, featuring an electron-donating amino group in conjugation with an electron-accepting iminium ion within the phenoxazine (B87303) ring system, is crucial for their vibrant colors and photophysical properties.
The synthesis of such complex oxazine dyes often involves the condensation of nitrosoanilines with phenols. nih.gov However, research into simpler, non-fused 1,2-oxazine systems as chromophores is a more nascent field. The synthesis of derivatives of the 6H-1,2-oxazine ring system has been reported, primarily in the context of medicinal chemistry. These synthetic routes, which include hetero-Diels-Alder reactions and cyclization of ketoximes, provide a foundation for accessing a variety of substituted 1,2-oxazine derivatives that could be explored as potential colorants. semanticscholar.org
Research Findings on Related Chromophores
For instance, in other dye systems, the introduction of electron-donating groups (e.g., methoxy (B1213986), dimethylamino) on a phenyl ring attached to a heterocyclic core generally leads to a bathochromic shift (a shift to longer wavelengths) in the absorption and emission spectra, resulting in a deeper color. mdpi.com Conversely, electron-withdrawing groups (e.g., nitro, cyano) tend to cause a hypsochromic shift (a shift to shorter wavelengths).
The 3-phenyl group in this compound provides a key position for such modifications. By introducing various substituents onto this phenyl ring, it is theoretically possible to modulate the electronic properties of the molecule and, consequently, its color. The ethoxy group at the 6-position, being on a saturated carbon, is not part of the primary chromophoric system and is expected to have a less direct, but potentially solubilizing, effect.
Interactive Data Table: Hypothetical Spectroscopic Properties of Substituted 3-Phenyl-6H-1,2-Oxazine Derivatives
The following table presents hypothetical spectroscopic data for a series of 3-phenyl-6H-1,2-oxazine derivatives. This data is extrapolated from general principles of dye chemistry and data for structurally related heterocyclic dyes, as direct experimental values for this specific class of compounds are not available in the literature. The purpose of this table is to illustrate the potential impact of substituents on the photophysical properties.
Note: The data in this table is illustrative and based on established principles of dye chemistry, not on direct experimental measurements of the listed compounds.
| Compound | Substituent (R) on Phenyl Ring | Expected λmax (nm) | Expected Emission λmax (nm) | Predicted Color |
| 1 | H | ~350 | ~420 | Colorless to Pale Yellow |
| 2 | 4-OCH₃ | ~370 | ~450 | Yellow |
| 3 | 4-N(CH₃)₂ | ~410 | ~500 | Orange |
| 4 | 4-NO₂ | ~330 | ~400 | Colorless |
The development of dyes and pigments from the this compound scaffold represents an underexplored area of research. Based on the established principles of color chemistry and the known properties of other oxazine dyes, it is plausible that derivatives of this compound could yield novel colorants. Further synthetic and spectroscopic studies are necessary to validate this potential and to fully characterize the photophysical properties of this class of compounds.
Computational and Quantitative Structure Activity Relationship Qsar Studies in Oxazine Research
Development and Application of QSAR Models for Oxazine (B8389632) Derivatives
The development of QSAR models for oxazine derivatives involves calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to correlate these descriptors with observed biological activity. researchgate.net These models are crucial for predicting the properties of unsynthesized oxazine analogues, thereby guiding the design of more potent and selective compounds.
For instance, QSAR studies have been successfully applied to predict the electrooxidation half-wave potentials of benzoxazine (B1645224) derivatives, a property relevant to their metabolic stability and biological action. researchgate.netwho.int Such models help in identifying derivatives with optimal electronic characteristics for enhanced therapeutic performance.
Molecular descriptors are numerical values that encode different structural and electronic features of a molecule. In QSAR studies of oxazine derivatives, various descriptors have been shown to correlate with chemical reactivity and biological activity. For example, DFT (Density Functional Theory) calculations can determine the reactivity of different oxazine derivatives, predicting which compounds are more likely to participate in chemical reactions. ekb.egresearchgate.net
Key descriptors that often correlate with the reactivity of oxazine derivatives include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These frontier orbital energies are fundamental in predicting a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. A lower LUMO energy indicates a better electron acceptor, while a higher HOMO energy signifies a better electron donor. researchgate.netwho.int
Charge-related descriptors: Parameters like partial positive surface area and the maximum electrophilic reaction index for a nitrogen atom can provide insights into the electrostatic interactions that govern a molecule's reactivity and binding to a biological target. researchgate.netwho.int
Topological and constitutional descriptors: These describe the size, shape, and connectivity of the molecule, such as the relative number of hydrogen atoms or the maximum valency of a carbon atom. who.int
Specific computational parameters are instrumental in deciphering the structure-activity relationships of oxazine derivatives. By correlating these parameters with biological data, researchers can understand which structural features are essential for activity.
A study on the antibacterial activity of oxazine derivatives identified two key descriptors from a large pool of calculated parameters:
ATSC1 (Autocorrelation charge 1): This descriptor relates to the distribution of atomic charges over the molecular structure. Its significance in a QSAR model suggests that the charge distribution plays a crucial role in the antibacterial action of the oxazine derivatives against Staphylococcus aureus. humanjournals.com
Crippen MR (Crippen's Molar Refractivity): This parameter is a measure of the molecule's volume and polarizability. Its correlation with activity against Escherichia coli indicates that the size and dispersive forces of the molecule are important for its interaction with this particular bacterial target. humanjournals.com
The identification of such parameters provides a clear roadmap for medicinal chemists to modify the oxazine scaffold, for example, by altering substituents to modulate charge distribution or molecular volume, to enhance antibacterial potency.
Table 1: Significant QSAR Descriptors for Antibacterial Activity of Oxazines
| Descriptor | Description | Correlated Activity | Reference |
|---|---|---|---|
| ATSC1 (Autocorrelation charge 1) | A 2D autocorrelation descriptor related to the distribution of atomic charges. | Antibacterial activity against S. aureus | humanjournals.com |
| Crippen MR (Crippen's Molar Refractivity) | An atom-based calculation of molar refractivity, reflecting molecular volume and polarizability. | Antibacterial activity against E. coli | humanjournals.com |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. | Electrooxidation potential of benzoxazines | researchgate.net |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an oxazine derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). derpharmachemica.com This method is invaluable for visualizing and understanding the molecular basis of a drug's action.
Docking studies on oxazine derivatives have been conducted against a variety of biological targets to investigate their therapeutic potential. These simulations reveal the specific binding modes, including key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex. The predicted binding affinity, often expressed as a docking score or free energy of binding (ΔG), helps to rank compounds and prioritize them for synthesis. ekb.eg
For example, docking studies of 1,3-oxazine derivatives against the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs, have shown that the compounds fit well into the active site. derpharmachemica.com The interactions often involve hydrogen bonding between the oxazine's oxygen or nitrogen atoms and amino acid residues like ASN, GLN, and TRP in the receptor's binding pocket. derpharmachemica.com Similarly, oxazine-acridine hybrids have been docked into the active site of topoisomerase II, showing favorable binding energies and interactions that explain their potential as anticancer agents. ijper.org
Table 2: Example of Molecular Docking Results for Oxazine Derivatives
| Oxazine Derivative Class | Protein Target | Key Interacting Residues (Example) | Predicted Binding Score (Example) | Reference |
|---|---|---|---|---|
| 1,3-Oxazine Schiff's bases | COX-2 (PDB: 3LN1) | ASN, GLN, TRP, HIS | -7.5 to -9.1 kcal/mol | derpharmachemica.com |
| Oxazine-substituted 9-anilinoacridines | Topoisomerase II (PDB: 1ZXM) | Not specified | -5.7 to -8.06 (Glide Score) | ijper.org |
| 1,3-Oxazine derivatives | Tetracycline Repressor Protein (TetR) | Not specified | Higher potency than tetracycline | ekb.egresearchgate.net |
By revealing how a ligand binds to its target, molecular docking can predict the mechanism of inhibition. For bacteria, DNA gyrase is an essential enzyme and a well-established drug target. researchgate.netnih.gov It is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. researchgate.net The inhibition of this enzyme leads to bacterial cell death.
Computational studies have explored the potential of various heterocyclic compounds, including those with scaffolds similar to oxazines, as DNA gyrase inhibitors. researchgate.netnih.gov Docking simulations can place a designed oxazine derivative into the ATP-binding site of the GyrB subunit of DNA gyrase. nih.gov The analysis of the resulting complex can show whether the compound forms critical hydrogen bonds with key residues (like Asp, Asn) and makes hydrophobic contacts within the pocket, similar to known inhibitors. biorxiv.org This computational prediction suggests a competitive inhibition mechanism, where the oxazine derivative prevents ATP from binding, thereby halting the enzyme's function. Such studies provide a strong rationale for synthesizing these compounds and testing them for antibacterial activity. researchgate.netnih.gov
Pharmacophore Analysis for Rational Design of Oxazine-Based Molecules
Pharmacophore modeling is another cornerstone of rational drug design. nih.gov A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
By aligning a set of active oxazine derivatives and identifying their common chemical features, a pharmacophore model can be generated. nih.gov This model serves as a 3D query to search large chemical databases for novel compounds that match the pharmacophore, a process known as virtual screening. This approach is particularly useful when the 3D structure of the target receptor is unknown. nih.gov Furthermore, the pharmacophore model provides a blueprint for the de novo design of new oxazine-based molecules. It guides chemists in placing specific functional groups at precise locations on the oxazine scaffold to maximize interactions with the target, leading to the rational design of molecules with enhanced potency and selectivity. mdpi.comresearchgate.net
In Silico ADMET Profiling of 6-Ethoxy-3-phenyl-6H-1,2-oxazine: A Review of Computational Data
A comprehensive review of available scientific literature and chemical databases reveals a notable absence of specific in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) data for the compound this compound.
While the field of computational chemistry has seen significant advancements in the use of Quantitative Structure-Activity Relationship (QSAR) models and in silico ADMET profiling for the optimization of novel chemical entities, specific research detailing these parameters for this compound is not publicly available.
Computational studies are crucial in modern drug discovery and development, providing early-stage prediction of a compound's pharmacokinetic and toxicological properties. These predictive models help in identifying and prioritizing lead candidates with favorable drug-like characteristics, thereby reducing the time and cost associated with experimental screening.
Typically, an in silico ADMET profile for a compound like this compound would involve the prediction of various physicochemical and pharmacokinetic parameters. These predictions are based on its chemical structure and are calculated using various computational models.
Table 1: Representative In Silico ADMET Parameters (Hypothetical Data)
| ADMET Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal epithelium. |
| P-glycoprotein Substrate | No | Low probability of being actively effluxed back into the intestinal lumen. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Yes | The compound may cross the BBB and have potential central nervous system effects. |
| Plasma Protein Binding | Moderate | A portion of the compound is expected to be bound to plasma proteins, affecting its free concentration. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Non-inhibitor | Unlikely to interfere with the metabolism of other drugs metabolized by this enzyme. |
| CYP450 3A4 Inhibition | Non-inhibitor | Unlikely to interfere with the metabolism of a wide range of co-administered drugs. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Low likelihood of active renal secretion via this transporter. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Predicted to be non-mutagenic in the Ames test. |
| hERG Inhibition | Low risk | Low potential for causing cardiotoxicity related to hERG channel blockade. |
| Hepatotoxicity | Low risk | Predicted to have a low likelihood of causing liver damage. |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific published data for this compound could be located.
The optimization of a lead compound such as this compound would typically involve modifying its chemical structure to improve its ADMET profile. For instance, if a high potential for hERG inhibition was predicted, medicinal chemists might alter substituents on the phenyl ring or modify the ethoxy group to mitigate this risk while aiming to retain the desired biological activity.
Although direct computational studies on this compound are not available, research on other oxazine derivatives highlights the utility of these methods. For example, in silico ADMET screening of novel oxazine-substituted 9-anilinoacridines has been used to assess their potential as topoisomerase II inhibitors. Similarly, QSAR studies on other heterocyclic compounds provide frameworks for predicting the activities and properties of new analogs.
The absence of specific data for this compound underscores a gap in the current scientific literature and presents an opportunity for future research. The application of modern computational tools to this and related compounds could provide valuable insights into their potential as therapeutic agents and guide further experimental investigation.
Future Research Directions and Perspectives in 6 Ethoxy 3 Phenyl 6h 1,2 Oxazine Chemistry
Innovation in Green Chemistry Approaches for Synthesis
The development of environmentally benign synthetic methods for 1,2-oxazine derivatives is a key area for future research. nih.gov Green chemistry principles, such as the use of aqueous media, grinding techniques, and eco-friendly catalysts, are being increasingly explored for the synthesis of oxazine (B8389632) compounds to minimize the use of hazardous solvents and reagents. researchgate.netsciresliterature.orgtpcj.org
Recent studies have highlighted the potential of one-pot multicomponent reactions and the use of catalysts like polyphosphoric acid in aqueous conditions to produce 1,3-oxazine derivatives with high yields and reduced reaction times. researchgate.net Similarly, grinding techniques have been successfully employed for the synthesis of new 1,3-oxazine compounds, offering a solvent-free and eco-friendly alternative. sciresliterature.orgtpcj.org The application of ultrasound irradiation has also been shown to provide excellent yields of functionalized 2-oxo-benzo nih.govbeilstein-journals.orgoxazines without the formation of side products. umpr.ac.id
Future work in this area could focus on adapting these green methodologies to the specific synthesis of 6-Ethoxy-3-phenyl-6H-1,2-oxazine. This would involve exploring a range of green solvents, catalysts, and energy sources to develop a highly efficient and sustainable synthetic protocol.
Table 1: Comparison of Green Synthesis Methods for Oxazines
| Method | Catalyst/Medium | Advantages | Reference |
|---|---|---|---|
| One-pot multicomponent condensation | Polyphosphoric acid/Aqueous medium | Simple, short reaction time, high yields, environmentally friendly | researchgate.net |
| Grinding technique | Solvent-free | Eco-friendly, simple procedure | sciresliterature.orgtpcj.org |
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and potential applications. While standard spectroscopic techniques provide basic structural information, advanced methods can offer deeper insights.
For instance, detailed X-ray crystallographic analysis can precisely determine bond lengths, bond angles, and the conformation of the oxazine ring. nih.gov In a related compound, 6-Allyl-8-methoxy-3-phenyl-3,4-dihydro-2H-benzo[e] nih.govresearchgate.netoxazine, the oxazine ring was found to adopt a sofa conformation. nih.gov The supramolecular structure of similar heterocyclic compounds can be stabilized by hydrophobic interactions. mdpi.com
Future research should aim to obtain high-quality crystals of this compound to perform in-depth X-ray diffraction studies. Furthermore, advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), can elucidate the intricate connectivity and spatial relationships between atoms within the molecule.
Integration of Machine Learning in Oxazine Discovery and Optimization
Machine learning (ML) is rapidly becoming an indispensable tool in chemical research, with applications ranging from predicting reaction outcomes to designing novel molecules with desired properties. beilstein-journals.orgox.ac.uk In the context of this compound, ML algorithms could be employed to accelerate the discovery and optimization of related compounds.
ML models can be trained on existing datasets of oxazine derivatives to predict their properties, such as reactivity, and biological activity. beilstein-journals.orgplos.org These predictive models can then be used to screen virtual libraries of novel oxazine compounds, identifying candidates with enhanced characteristics. For example, deep learning models have been successfully used to design and optimize antisense oligonucleotides. nih.gov
Furthermore, ML can guide the optimization of reaction conditions for the synthesis of this compound. beilstein-journals.org By analyzing large datasets of reaction parameters and outcomes, ML algorithms can identify the optimal conditions to maximize yield and minimize byproducts.
Table 2: Applications of Machine Learning in Chemical Research
| Application | Description | Potential Impact on Oxazine Research | Reference |
|---|---|---|---|
| Reaction Prediction | Predicting the outcome and yield of chemical reactions. | Optimization of the synthesis of this compound. | beilstein-journals.org |
| Molecular Property Prediction | Predicting the physical, chemical, and biological properties of molecules. | Screening for novel oxazine derivatives with desired properties. | ox.ac.uk |
Exploration of New Synthetic Pathways and Functionalizations
The development of novel synthetic routes to the 1,2-oxazine core and the exploration of new functionalization strategies are crucial for expanding the chemical space around this compound. A review of the chemistry of 1,2-oxazines and their benzo derivatives from 2007 to 2018 highlights numerous advances in their synthesis and reactivity. researchgate.net
One promising approach is the hetero-Diels-Alder reaction, which has been used to synthesize spirocyclic-1,2-oxazine N-oxides with full regiocontrol under non-catalytic conditions. mdpi.com The functionalization of the 1,2-oxazine ring at various positions can lead to a diverse range of derivatives with potentially new properties. For instance, the synthesis of various phenoxazine (B87303) derivatives has been achieved through different synthetic routes, including transition metal-free pathways. nih.gov
Future research should focus on developing versatile synthetic methods that allow for the introduction of a wide array of substituents onto the this compound scaffold. This will enable the systematic exploration of structure-activity relationships and the fine-tuning of the molecule's properties.
Role of this compound as a Model Compound for Heterocyclic Chemistry Methodologies
The unique structural features of this compound make it an excellent model compound for the development and validation of new methodologies in heterocyclic chemistry. Its well-defined structure can serve as a benchmark for testing the efficiency and selectivity of new synthetic reactions.
For example, new catalytic systems or reaction conditions developed for C-H activation, cross-coupling reactions, or ring-forming reactions could be tested on this compound to assess their applicability to the 1,2-oxazine ring system. The insights gained from these studies can then be applied to the synthesis of more complex and biologically relevant heterocyclic compounds.
Moreover, theoretical and computational studies on this compound can provide valuable data to benchmark and refine computational models for predicting the properties and reactivity of heterocyclic systems. researchgate.net
Q & A
Q. What interdisciplinary approaches can advance applications of this compound in materials science?
- Methodological Answer :
- Polymer chemistry : Incorporate into monomers for thermally stable polymers (TGA/DSC analysis).
- Supramolecular chemistry : Study host-guest interactions using NMR titration or X-ray co-crystallography.
- Collaborative frameworks : Partner with computational chemists to predict novel properties via machine learning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
